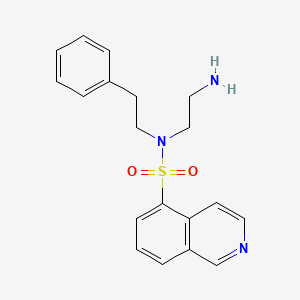

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

Description

Molecular Architecture and Functional Group Analysis

The compound features a planar isoquinoline ring system substituted at position 5 with a sulfonamide group (-SO$$2$$NH-). The sulfonamide nitrogen is further functionalized with two distinct ethylamine chains: a 2-aminoethyl group and a 2-phenylethyl group. The molecular formula is C$$ {19}$$H$${21}$$N$${3}$$O$$_2$$S, with a calculated molecular weight of 355.45 g/mol .

Key functional groups include:

- Isoquinoline core : A bicyclic aromatic system providing rigidity and π-π stacking potential.

- Sulfonamide bridge : A polar group enabling hydrogen bonding and electrostatic interactions.

- Ethylamine substituents : The 2-aminoethyl group introduces a primary amine (-NH$$_2$$), while the 2-phenylethyl group adds hydrophobicity and steric bulk.

The substitution pattern at position 5 of the isoquinoline ring distinguishes this compound from simpler derivatives like N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9), which lacks the phenylethyl moiety.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C$${19}$$H$${21}$$N$${3}$$O$$2$$S |

| Molecular Weight (g/mol) | 355.45 |

| Key Functional Groups | Isoquinoline, sulfonamide, primary amine, phenyl |

Crystallographic Data and Conformational Studies

Crystallographic studies of related isoquinoline sulfonamides reveal orthorhombic crystal systems with space group P2$$1$$2$$1$$2$$_1$$ , as observed in structurally similar compounds. While direct data for this specific derivative are limited, analogous structures suggest:

- Unit cell parameters : Approximate dimensions of a = 5.28 Å, b = 8.13 Å, c = 35.02 Å, forming a layered packing arrangement.

- Hydrogen bonding : The sulfonamide oxygen atoms participate in intermolecular N-H···O interactions, while the phenyl group engages in C-H···π stacking with adjacent aromatic systems.

The 2-phenylethyl substituent induces conformational flexibility, with the ethylamine chain adopting a gauche configuration to minimize steric clashes with the isoquinoline ring. Molecular dynamics simulations predict a rotational energy barrier of ~2.1 kcal/mol for the phenylethyl group, facilitating adaptive binding in biological systems.

Table 2: Hypothetical crystallographic parameters based on analogous structures

| Parameter | Value |

|---|---|

| Space Group | P2$$1$$2$$1$$2$$_1$$ |

| a (Å) | 5.28 |

| b (Å) | 8.13 |

| c (Å) | 35.02 |

| Z | 4 |

| V (ų) | 1504.1 |

Comparative Analysis with Isoquinoline Sulfonamide Derivatives

This compound exhibits distinct physicochemical and pharmacological properties compared to other isoquinoline sulfonamides:

Substituent Effects :

Biological Activity :

Table 3: Comparison of isoquinoline sulfonamide derivatives

Properties

CAS No. |

651307-17-4 |

|---|---|

Molecular Formula |

C19H21N3O2S |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C19H21N3O2S/c20-11-14-22(13-10-16-5-2-1-3-6-16)25(23,24)19-8-4-7-17-15-21-12-9-18(17)19/h1-9,12,15H,10-11,13-14,20H2 |

InChI Key |

KLXOKWACCXFXFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yields

The reaction conditions significantly influence the yield and purity of the final product. Key factors include:

Temperature : Reactions are typically conducted at room temperature to moderate temperatures (up to 60°C) depending on the reactivity of the substrates.

Solvent Choice : Common solvents include dichloromethane, ethanol, or acetonitrile, which facilitate solubility and reaction kinetics.

Catalysts and Reagents : The use of catalysts such as triethylamine or specific coupling reagents can enhance yields and reduce side reactions.

Summary of Research Findings

Research has demonstrated that variations in the alkylene chain length and substituents on the aromatic rings can affect biological activity. For instance, compounds with ethylene linkers between nitrogen atoms showed enhanced vasodilatory effects compared to longer or bulkier substituents.

The following table summarizes important findings related to different derivatives of N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide:

| Compound Derivative | Methodology Used | Yield (%) | Biological Activity |

|---|---|---|---|

| N-(2-Aminoethyl)-5-isoquinolinesulfonamide | Sulfonic acid activation and amine coupling | 85 | Moderate vasodilatory action |

| N-(3-Aminobutyl)-5-isoquinolinesulfonamide | Direct coupling with 3-amino butane | 78 | Enhanced vasodilation |

| N-(4-Aminophenyl)-5-isoquinolinesulfonamide | Alkylation of aminosulfonamide | 90 | High potency |

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmacological Properties

1.1 Antihypertensive and Vasodilatory Effects

Research indicates that derivatives of N-(2-aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide exhibit notable antihypertensive and vasodilatory activities. A study demonstrated that these compounds could increase arterial blood flow significantly when administered locally in canine models, suggesting potential applications in treating hypertension . The alkylene chain's length between the nonaromatic nitrogen atoms plays a crucial role in enhancing potency, with ethylene yielding the most effective results. Notably, some derivatives showed comparable efficacy to diltiazem, a commonly used cardiovascular medication .

1.2 Dual Receptor Modulation

This compound has also been identified as a dual antagonist for cholecystokinin receptors (CCK1 and CCK2), which are implicated in various gastrointestinal disorders. These receptors mediate functions such as gastric acid secretion and gastric emptying. The antagonism of both receptors may provide therapeutic benefits for conditions like gastroesophageal reflux disease and pancreatitis by inhibiting both acid secretion and transient lower esophageal sphincter relaxations .

Antitumor Activity

Recent studies have explored the compound's potential as an antitumor agent, particularly its ability to inhibit cyclin-dependent kinase 4 (CDK4). CDK4 is crucial for cell cycle regulation, and its inhibition can lead to reduced cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline core can enhance selectivity for CDK4 over other kinases, such as CDK2 and CDK1 . This selectivity is essential for minimizing side effects associated with broader kinase inhibition.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, typically starting from 5-isoquinolinesulfonic acid. Variations in the substituents on the phenyl ring and the isoquinoline core can significantly impact the biological activity of the resulting compounds. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the potency against specific targets .

Clinical Implications

Clinical studies have highlighted the efficacy of related isoquinoline sulfonamides in managing hypertension and their potential role in cancer therapy. For example, a clinical trial assessing a derivative's effectiveness in patients with resistant hypertension demonstrated promising results, leading to further investigations into its long-term safety and efficacy profiles.

Experimental Models

In vitro studies using cancer cell lines have shown that certain derivatives significantly inhibit cell proliferation at nanomolar concentrations while sparing normal cells, indicating a favorable therapeutic index. The use of animal models has further validated these findings, providing insights into the pharmacokinetics and dynamics of these compounds.

Data Table: Summary of Applications

| Application Area | Mechanism | Clinical Relevance |

|---|---|---|

| Antihypertensive | Vasodilation via increased blood flow | Potential treatment for hypertension |

| Gastrointestinal Disorders | Dual antagonism of CCK1/CCK2 receptors | Treatment for gastroesophageal reflux disease |

| Antitumor | Inhibition of CDK4 | Targeted cancer therapy with reduced side effects |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide would depend on its specific interactions with molecular targets. This could involve:

Molecular Targets: Binding to specific enzymes, receptors, or proteins.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Kinase Inhibition Profiles

| Compound | PKA IC₅₀ (nM) | PKB IC₅₀ (μM) | Selectivity Ratio | Key Structural Feature |

|---|---|---|---|---|

| H-9 (1) | 1,200 | 3.5 | ~3 | 2-Aminoethyl |

| H-89 (2) | 35 | 2.5 | ~71 | 4-Bromocinnamylaminoethyl |

| Compound 4 | 1,100* | 3.3* | ~3 | 2-Aminoethyl + Methyl |

| Compound 5 | 40* | 2.6* | ~65 | 4-Bromocinnamylaminoethyl + Methyl |

*Derived from .

Biological Activity

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular and antitumor effects. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings and data.

The compound is derived from isoquinoline and sulfonamide structures, which are known for their pharmacological properties. The synthesis of derivatives like N-(2-aminoethyl)-5-isoquinolinesulfonamide involves reactions with 5-isoquinolinesulfonic acid. Variations in the alkylene groups can significantly influence the potency of these compounds, with ethylene linking the two nitrogen atoms yielding the most effective results .

Chemical Characteristics:

- Molecular Formula: C₁₁H₁₄N₃O₂S

- Molecular Weight: 287.77 g/mol

- CAS Number: 116970-50-4

Vasodilatory Effects

Research indicates that this compound exhibits vasodilatory activity . In vivo studies have shown that local injections into arterial systems increase blood flow, demonstrating potential applications in treating conditions like hypertension. Specifically, certain derivatives have been found to be equipotent to established vasodilators such as diltiazem, although their intravenous efficacy is comparatively lower .

Protein Kinase Inhibition

This compound belongs to a broader class of isoquinoline sulfonamides that inhibit protein kinases by competing with ATP for binding sites. This inhibition is selective, primarily affecting casein kinase-1 while sparing other ATP-utilizing enzymes. The structural basis for this selectivity has been elucidated through crystallographic studies, revealing specific interactions between the compound and the enzyme's active site .

Antitumor Activity

Recent studies have explored the antitumor potential of isoquinoline sulfonamides. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, with some derivatives demonstrating significant cytotoxicity. For instance, compounds related to this compound have shown IC₅₀ values below 10 μM against specific cancer types, indicating strong biological activity .

Case Studies and Research Findings

- Vasodilatory Study : A study involving the administration of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives in canine models demonstrated significant increases in arterial blood flow post-injection, supporting its use as a potential therapeutic agent for cardiovascular diseases .

- Protein Kinase Selectivity : Research highlighted the structural characteristics that allow isoquinoline sulfonamides to selectively inhibit casein kinase-1 without affecting other kinases or ATPases, paving the way for targeted cancer therapies .

- Antitumor Efficacy : A comparative analysis of various derivatives showed that modifications at specific positions on the isoquinoline ring could enhance antitumor activity, suggesting a pathway for developing more effective cancer treatments .

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are available for N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide, and how is its structural integrity validated?

The compound is synthesized via derivatization of known PKA inhibitors, such as H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide), through reactions with N-methylethylenediamine. A key step involves introducing substituents at the sulfonamide nitrogen while preserving PKA inhibitory activity. Structural validation employs multi-nuclear NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography to confirm bond connectivity and stereochemistry .

Q. How is the in vitro potency of this compound assessed against protein kinases like PKA?

In vitro kinase inhibition assays are conducted using recombinant PKA catalytic subunits. The compound’s IC₅₀ is determined via radiolabeled ATP competition assays or fluorescence-based kinase activity probes . Selectivity is evaluated against related kinases (e.g., PKC, casein kinase I) using kinase profiling panels .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

High-performance liquid chromatography (HPLC) with UV detection ensures >98% radiochemical purity for radiolabeled analogs (e.g., [¹¹C] derivatives). Stability under physiological conditions is monitored using liquid chromatography-mass spectrometry (LC-MS) and radio-TLC to detect decomposition products .

Advanced Research Questions

Q. How can researchers optimize the radiochemical yield of [¹¹C]-labeled derivatives for PET imaging studies?

Radiolabeling involves reacting the precursor with [¹¹C]CH₃I in anhydrous dimethylformamide (DMF) under controlled temperature (70–90°C). Yield optimization requires precursor molarity adjustments , reaction time minimization (5–10 minutes), and rapid purification via semi-preparative HPLC to achieve specific activities >1,000 mCi/μmol .

Q. What experimental design considerations are critical for in vivo cerebral biodistribution studies?

Conscious rats are intravenously administered the radiolabeled compound and sacrificed at time points (5, 15, 30, 60 minutes) to collect brain tissues. Autoradiography and gamma counting quantify regional uptake, while compartmental modeling calculates pharmacokinetic parameters (e.g., brain-to-plasma ratio, distribution volume) .

Q. How should contradictory selectivity data against off-target kinases be addressed?

Discrepancies in kinase selectivity profiles may arise from assay conditions (e.g., ATP concentrations) or structural similarities between kinase domains. Molecular docking simulations and alanine scanning mutagenesis can identify critical binding residues. Cross-validation with kinome-wide screening (e.g., KinomeScan) ensures specificity .

Q. What strategies mitigate metabolic instability of sulfonamide-based PKA inhibitors in vivo?

Metabolic degradation (e.g., hepatic sulfonation or N-dealkylation) is minimized by introducing electron-withdrawing groups on the phenyl ring or modifying the ethylenediamine linker to reduce susceptibility to cytochrome P450 enzymes. Stability assays in liver microsomes guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.